1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
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Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a furan-2-ylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the 5-chloro-2-methoxybenzoyl intermediate: This can be achieved through the chlorination of 2-methoxybenzoic acid followed by acylation.
Preparation of the furan-2-ylmethanesulfonyl chloride: This involves the sulfonylation of furan-2-ylmethanol using chlorosulfonic acid.
Coupling reaction: The final step involves the coupling of the 5-chloro-2-methoxybenzoyl intermediate with the furan-2-ylmethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxybenzoyl)pyrrolidine
- 1-(5-chloro-2-methoxybenzoyl)-4-methylpiperidine
- 1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperidine
Uniqueness
1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is unique due to the presence of both the furan-2-ylmethanesulfonyl and 5-chloro-2-methoxybenzoyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-24-17-5-4-13(19)11-16(17)18(21)20-8-6-15(7-9-20)26(22,23)12-14-3-2-10-25-14/h2-5,10-11,15H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUTYPMHRZPROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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